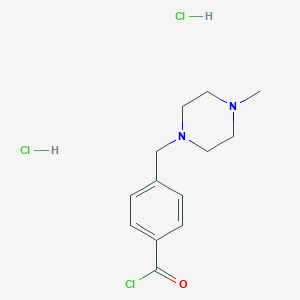

4-(4-Methylpiperazinylmethyl)benzoyl chloride dihydrochloride

Description

Properties

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O.2ClH/c1-15-6-8-16(9-7-15)10-11-2-4-12(5-3-11)13(14)17;;/h2-5H,6-10H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKLQZDSVJKYLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603844 | |

| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzoyl chloride--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106261-64-7, 148077-69-4 | |

| Record name | 4-[(4-Methylpiperazin-1-yl)methyl]benzoyl chloride--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(Chlorocarbonyl)benzyl]-4- methylpiperazinediium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.149.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[(4-methyl-1-piperazinyl)methyl]benzoyl chloride dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Optimization

The reaction is conducted in a protic solvent, with n-butanol being the preferred medium due to its ability to dissolve both reactants and facilitate efficient mixing. A molar ratio of 4–5 equivalents of N-methylpiperazine to 4-(chloromethyl)benzoic acid ensures complete conversion, as lower ratios result in unreacted starting material. The mixture is maintained at 15–30°C for 3–6 hours, after which the solvent is evaporated under reduced pressure. The residual solid is purified via recrystallization in isopropanol, yielding 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid as a white solid with a reported yield of 75%.

Critical Parameters

-

Solvent Selection : n-Butanol outperforms alternatives like ethanol or methanol due to its higher boiling point (117°C), which minimizes solvent loss during prolonged reactions.

-

Temperature Control : Reactions conducted above 30°C risk forming byproducts such as dimerized piperazine derivatives.

-

Workup Protocol : Post-reaction, the addition of isopropanol and subsequent heating to 80°C ensures the removal of residual N-methylpiperazine, which is hygroscopic and complicates isolation.

Conversion to 4-[(4-Methyl-1-piperazinyl)methyl]benzoic Acid Dihydrochloride

Prior to acylation, the free base of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid is converted to its dihydrochloride salt to enhance stability and reactivity. This step involves treating the benzoic acid derivative with hydrochloric acid (HCl) in a controlled environment.

Acidification Protocol

A suspension of 4-[(4-methyl-1-piperazinyl)methyl]benzoic acid in anhydrous ethanol is treated with gaseous HCl at 0–5°C to prevent exothermic decomposition. The dihydrochloride salt precipitates as a crystalline solid, which is filtered and dried under vacuum. Analytical data from the patent literature confirm a chloride content of 15–16% (theoretical: 15.4%), indicating high purity.

Acylation to this compound

The final step entails converting the dihydrochloride salt to the corresponding acyl chloride using thionyl chloride (SOCl₂). This reaction is conducted in pyridine, which acts as both a solvent and a base to neutralize HCl generated during the process.

Reaction Mechanism and Kinetics

The dihydrochloride salt is suspended in pyridine, and SOCl₂ is added dropwise at 45–50°C. The mixture is stirred for 1–2 hours, during which the carboxylic acid group is converted to an acyl chloride. Pyridine’s role is critical: it scavenges HCl, shifting the equilibrium toward product formation and preventing side reactions such as esterification.

Process Parameters

-

SOCl₂ Stoichiometry : A 1.05:1 molar ratio of SOCl₂ to the dihydrochloride salt ensures complete acylation without excess reagent.

-

Temperature Profile : Maintaining the reaction at 45–50°C balances reaction rate and selectivity. Higher temperatures risk decomposing the acyl chloride.

-

Workup : Post-reaction, the mixture is cooled to 0°C, and the product is precipitated by adding cold water. Filtration and drying under vacuum yield the title compound as a hygroscopic powder.

Alternative Preparation Routes

Direct Acylation of 4-(Chloromethyl)benzoyl Chloride

An alternative approach involves reacting 4-(chloromethyl)benzoyl chloride with N-methylpiperazine in tetrahydrofuran (THF). However, this method is less favored due to the instability of 4-(chloromethyl)benzoyl chloride, which tends to hydrolyze in the presence of moisture.

Industrial-Scale Adaptations

For large-scale production, the patent literature emphasizes solvent recycling. n-Butanol recovered from the initial reaction is redistilled and reused, reducing operational costs. Additionally, replacing batch reactors with continuous-flow systems improves throughput and consistency.

Industrial Scalability and Process Optimization

Key Challenges and Solutions

-

Impurity Control : Residual N-methylpiperazine is minimized by implementing azeotropic distillation with toluene during workup.

-

Yield Enhancement : Seeding the reaction mixture with pure acyl chloride crystals during cooling increases yield by 8–10%.

-

Safety Measures : SOCl₂ handling requires inert gas purging and corrosion-resistant equipment to prevent leaks and exposure.

Economic and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazinylmethyl)benzoyl chloride dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.

Hydrolysis: In the presence of water, it can hydrolyze to form 4-(4-Methylpiperazinylmethyl)benzoic acid.

Common Reagents and Conditions

Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

Acidic or Basic Conditions: Hydrolysis reactions typically occur under acidic or basic conditions.

Major Products Formed

Substituted Benzoyl Derivatives: Formed through substitution reactions.

4-(4-Methylpiperazinylmethyl)benzoic Acid: Formed through hydrolysis.

Scientific Research Applications

Pharmaceutical Synthesis

The primary application of 4-(4-Methylpiperazinylmethyl)benzoyl chloride dihydrochloride is as an intermediate in the synthesis of tyrosine kinase inhibitors, notably Imatinib (Gleevec). Imatinib is a targeted therapy used to treat chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs). The compound's structure allows it to inhibit the BCR-ABL tyrosine kinase, which is crucial for the proliferation of cancer cells associated with these diseases .

Case Studies

- Case Study 1 : A study demonstrated that modifications to the piperazine ring or benzoyl group of 4-(4-Methylpiperazinylmethyl)benzoyl chloride can enhance biological activity and selectivity towards cancer targets. Researchers explored various derivatives to optimize pharmacodynamics and pharmacokinetics, leading to improved therapeutic outcomes .

- Case Study 2 : Research on the synthesis of Imatinib highlighted the efficiency of using this compound as a precursor. The study reported high yields and purity in producing Imatinib, showcasing the compound's importance in industrial-scale pharmaceutical manufacturing .

Chemical Reactions

The compound undergoes several chemical reactions:

- Substitution Reactions : It reacts with nucleophiles to form substituted benzoyl derivatives.

- Hydrolysis : In the presence of water, it can hydrolyze to form 4-(4-Methylpiperazinylmethyl)benzoic acid .

Common Reagents and Conditions

- Nucleophiles such as amines and alcohols are commonly used in substitution reactions.

- Hydrolysis typically occurs under acidic or basic conditions.

| Reaction Type | Description | Major Products Formed |

|---|---|---|

| Substitution | Reacts with nucleophiles | Substituted benzoyl derivatives |

| Hydrolysis | Reacts with water | 4-(4-Methylpiperazinylmethyl)benzoic acid |

Mechanism of Action

The compound itself does not have a direct mechanism of action but serves as a precursor to active pharmaceutical ingredients. For instance, in the synthesis of Gleevec, it contributes to the formation of the active molecule that inhibits the BCR-ABL tyrosine kinase, a key enzyme in the proliferation of cancer cells .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-[(4-Methylpiperazin-1-yl)methyl]benzoyl chloride dihydrochloride

- CAS No.: 106261-64-7

- Molecular Formula : C₁₃H₁₉Cl₃N₂O

- Molecular Weight : 325.66 g/mol

- Synonyms: Includes multiple variants such as "4-(4-Methylpiperizinomethyl)benzoylchloride dihydrochloride" and "Benzoyl chloride, 4-[(4-methyl-1-piperazinyl)methyl]-, dihydrochloride" .

Physical and Chemical Properties :

- Storage : Requires inert atmosphere and refrigeration (2–8°C) .

- Hazard Profile : Classified under GHS Hazard Statement H314 (causes severe skin burns and eye damage) .

Applications: Primarily used as an intermediate in pharmaceutical synthesis, notably in the production of Imatinib, a tyrosine kinase inhibitor .

Comparison with Structurally Similar Compounds

4-(4-Methylbenzoyl)piperidine Hydrochloride

- CAS No.: 42060-84-4

- Molecular Formula: C₁₃H₁₈ClNO

- Molecular Weight : 239.74 g/mol

- Structural Difference : Contains a piperidine ring instead of a methylpiperazinyl group.

- Reactivity : Lacks the electron-donating methylpiperazinyl substituent, reducing nucleophilic reactivity compared to the target compound.

- Applications: Limited data on specific industrial uses, but structurally simpler derivatives like this are often used in basic organic synthesis .

4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride

- CAS No.: 17847-26-6

- Molecular Formula : C₁₃H₁₉Cl₂N₂O₂

- Molecular Weight : 323.22 g/mol

- Key Difference : Replaces the chloride group with a carboxylic acid , altering reactivity.

- Reactivity : The carboxylic acid form is less reactive toward nucleophiles (e.g., amines, alcohols) compared to the acyl chloride in the target compound.

- Applications : Likely used in peptide coupling or as a precursor for esterification .

4-(Methylthio)benzoyl Chloride

- CAS No.: 1442-06-4

- Molecular Formula : C₈H₇ClOS

- Molecular Weight : 186.65 g/mol

- Structural Difference : Substitutes the methylpiperazinylmethyl group with a methylthio (-SMe) group.

- Reactivity : The thioether group enhances lipophilicity and stability but reduces electrophilicity at the carbonyl carbon.

- Applications : Utilized as a photoinitiator in polymerization and a fluorescent probe for thiol detection .

Comparative Analysis of Key Properties

Table 1: Physicochemical and Functional Comparison

Biological Activity

4-(4-Methylpiperazinylmethyl)benzoyl chloride dihydrochloride is a compound with significant biological activity, particularly in the field of medicinal chemistry. It is primarily recognized as an intermediate in the synthesis of various pharmaceutical agents, notably Imatinib, a well-known tyrosine kinase inhibitor used in cancer treatment. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.

- Chemical Formula : C13H19Cl3N2O

- Molecular Weight : 307.66 g/mol

- Melting Point : Not specified in the available literature.

- Solubility : Highly soluble in water (100 vol% at 20°C) .

The biological activity of this compound primarily stems from its role as an acylating agent. It interacts with various biological targets through the formation of covalent bonds, which can lead to modulation of enzymatic activity and subsequent biological effects.

Target Enzymes

- Tyrosine Kinases : The compound is known to inhibit certain tyrosine kinases, which play critical roles in cell signaling pathways related to cell growth and division.

- Proteins Involved in Cell Proliferation : By modifying these proteins, the compound can alter their function, leading to reduced proliferation of cancer cells.

Biological Activity

The compound exhibits a range of biological activities that can be summarized as follows:

Research Findings

Recent studies have highlighted the importance of this compound in drug development:

Case Studies

- Imatinib Synthesis :

- In Vitro Studies :

Comparative Analysis

A comparison with similar compounds provides insights into its unique properties:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer (via Imatinib synthesis) | Tyrosine kinase inhibition |

| Imatinib | Anticancer | Tyrosine kinase inhibition |

| Benzyl chloride | Limited anticancer activity | Alkylating agent |

Q & A

Q. What are the established synthetic routes for 4-(4-Methylpiperazinylmethyl)benzoyl chloride dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via nucleophilic substitution, typically involving the reaction of 4-chlorobenzoyl derivatives with N-methylpiperazine under alkaline conditions, followed by dihydrochloride salt formation using HCl gas or concentrated hydrochloric acid . Optimization includes:

- Temperature control : Maintain 40–60°C during the substitution step to balance reactivity and side-product formation.

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity.

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted precursors. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Employ a multi-technique approach:

- 1H/13C NMR : Confirm the benzoyl chloride moiety (δ ~7.8–8.0 ppm for aromatic protons) and methylpiperazinyl group (δ ~2.3–3.5 ppm for N–CH3 and CH2–N protons) .

- Mass spectrometry (ESI-MS) : Verify molecular weight (325.66 g/mol) and detect chloride adducts ([M+Cl]⁻) .

- FT-IR : Identify carbonyl (C=O stretch at ~1700 cm⁻¹) and ammonium chloride (broad N–H stretch at ~2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm for aromatic intermediates) and LC-MS to identify breakdown products (e.g., hydrolysis to benzoic acid derivatives) .

- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition thresholds. Store samples at 2–8°C under inert atmosphere (argon) to minimize moisture absorption and oxidation .

Q. How can contradictory data regarding the compound’s reactivity with nucleophiles be resolved?

- Methodological Answer : Address discrepancies through systematic kinetic and mechanistic studies:

- Kinetic profiling : Use stopped-flow UV spectroscopy to measure reaction rates with model nucleophiles (e.g., amines, thiols) in acetonitrile/water mixtures. Compare activation energies (Arrhenius plots) under controlled pH .

- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to map transition states and identify steric/electronic effects from the methylpiperazinyl group that may hinder nucleophilic attack .

Q. What strategies are effective for studying the compound’s interactions with biological targets, such as enzymes or receptors?

- Methodological Answer : Combine biochemical and structural approaches:

- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding affinity (KD) in real-time.

- X-ray crystallography : Co-crystallize the compound with its target to resolve binding modes. Note: The dihydrochloride salt may require counterion exchange (e.g., to acetate) for crystallization .

- Cellular assays : Use HEK293 cells transfected with target receptors to assess functional responses (e.g., cAMP modulation) and validate specificity via competitive antagonists .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer : Replicate experiments with rigorous controls:

- Solubility testing : Use dynamic light scattering (DLS) to quantify aggregation in water. Compare with solubility in DMSO (commonly >50 mg/mL) and ethanol (<10 mg/mL) .

- Ionic strength effects : Test solubility in PBS vs. deionized water to assess salt-induced precipitation.

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.